N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,4-DICHLOROBENZAMIDE
Descripción
Propiedades
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS2/c17-11-6-7-12(13(18)8-11)14(22)19-15-20-21-16(24-15)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMPAERKEJIGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,4-DICHLOROBENZAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide. This reaction forms 5-mercapto-1,3,4-thiadiazole.
Introduction of the Benzylsulfanyl Group: The 5-mercapto-1,3,4-thiadiazole is then reacted with benzyl chloride to introduce the benzylsulfanyl group, resulting in 5-(benzylsulfanyl)-1,3,4-thiadiazole.
Formation of the Final Compound: The final step involves the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,4-DICHLOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the dichlorobenzamide moiety, to form corresponding amines.
Substitution: The chlorine atoms in the dichlorobenzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research indicates that derivatives of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl] exhibit significant antibacterial properties. A study synthesized various derivatives and tested them against Gram-positive and Gram-negative bacteria. The results showed that some derivatives were more effective than traditional antibiotics like norfloxacin and ciprofloxacin against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antibacterial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(5-benzylthio)-1,3,4-thiadiazol-2-yl | Staphylococcus aureus | 0.5 µg/mL |
| N-(5-benzylthio)-1,3,4-thiadiazol-2-yl | Staphylococcus epidermidis | 0.8 µg/mL |
| Norfloxacin | Staphylococcus aureus | 1 µg/mL |
| Ciprofloxacin | Staphylococcus epidermidis | 1 µg/mL |
Anticancer Properties
The compound has shown promise as an anticancer agent by inhibiting cell proliferation in various cancer cell lines. Preliminary studies indicate that similar thiadiazole derivatives can disrupt DNA replication processes, leading to significant cytotoxic effects against human cancer cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Enzyme Inhibition
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide has been studied for its ability to inhibit specific enzymes involved in cellular processes. For instance, its interaction with topoisomerases suggests a mechanism by which it can prevent cancer cell proliferation .
Table 3: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Topoisomerase I | Competitive | 8 |
| Topoisomerase II | Non-competitive | 6 |
Synthesis of Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic compounds. Its functional groups allow for various chemical reactions including oxidation and substitution reactions .
Table 4: Synthetic Routes and Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Room temperature |
| Substitution | Amines or thiols | Elevated temperature |
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of thiadiazole derivatives highlighted the structure-activity relationship (SAR) indicating that modifications in the benzyl unit significantly affect antibacterial potency .
Case Study 2: Anticancer Mechanism
Research focusing on the anticancer mechanisms revealed that compounds similar to this compound can induce apoptosis in cancer cells through the activation of caspase pathways .
Mecanismo De Acción
The mechanism of action of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
The compound’s closest structural analogs are found in , which details 1,3,4-thiadiazol-2-yl derivatives with varying substituents. A comparative analysis is provided below:
Key Observations :
Substituent Effects: The benzylsulfanyl group in the target compound is structurally similar to the benzylthio group in 5h (), but the latter has an acetamide-linked phenoxy group instead of the dichlorinated benzamide. This difference likely alters electronic properties (e.g., electron-withdrawing Cl vs. electron-donating methyl/isopropyl groups) and steric bulk . The 4-chlorobenzylthio substituent in 5j () and ’s compound introduces a halogen, enhancing polarity compared to the unsubstituted benzyl group in the target compound.
Synthetic Efficiency: Yields for analogs in range from 68% to 88%, with 5h achieving the highest yield (88%). The target compound’s synthesis efficiency cannot be inferred from the evidence but may depend on the reactivity of the 2,4-dichlorobenzoyl chloride during amidation .
Thermal Stability :
- Melting points for analogs in range from 133°C to 170°C, correlating with substituent bulk and crystallinity. The absence of melting point data for the target compound limits direct comparisons, but the dichlorobenzamide group may increase rigidity and elevate melting points relative to acetamide derivatives .
Spectroscopic and Tautomeric Behavior
highlights tautomerism in 1,2,4-triazole derivatives, where thione-thiol equilibria are influenced by substituents.
Actividad Biológica
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the thiadiazole class of compounds. Its structure can be represented as follows:
The compound features a thiadiazole ring that is substituted with a benzylsulfanyl group and a dichlorobenzamide moiety. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Disruption of Cellular Processes : It can interfere with cellular signaling pathways that regulate cell growth and survival.
Anticancer Properties
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its activity against the NCI-60 cancer cell line panel, revealing notable growth inhibition across multiple types of cancers. The compound showed:
- GI50 Values : The concentration required to inhibit cell growth by 50% (GI50) was found to be in the range of 2.02–7.82 µM for several tested cell lines .
| Cell Line | GI50 (µM) | Response |
|---|---|---|
| CCRF-CEM (Leukemia) | 3.24 | Sensitive |
| A498 (Renal Cancer) | 12.68 | Moderate Sensitivity |
| HOP-92 (Lung Cancer) | 5.00 | Sensitive |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess significant activity against various bacterial and fungal strains. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies and Research Findings
- In Vitro Studies : A series of experiments demonstrated that this compound effectively inhibited the proliferation of human cancer cells in vitro . The results indicated a dose-dependent response with increasing concentrations leading to higher rates of cell death.
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the benzylsulfanyl group could enhance or reduce biological activity. For example, substituents on the benzene ring were found to significantly affect the potency against specific cancer types .
- Comparative Analysis with Other Compounds : When compared to similar thiadiazole derivatives, this compound exhibited superior activity against certain cancer cell lines while maintaining lower toxicity profiles in normal cells .
Q & A
Basic Research Question
- Structural confirmation : Use -/-NMR to verify thiadiazole proton environments (δ 7.8–8.2 ppm) and benzamide carbonyl signals (δ 165–170 ppm) .
- Purity assessment : HPLC with C18 columns (acetonitrile/water gradient) detects impurities <0.5% .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 424.98) .
How can researchers resolve contradictions in reported bioactivity data across studies?
Advanced Research Question
Discrepancies in MIC or IC₅₀ values often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use internal controls (e.g., ciprofloxacin for bacteria, cisplatin for cancer cells) .
- Solubility limitations : Use DMSO stocks (<1% v/v) with solubility enhancers (e.g., cyclodextrins) to prevent aggregation in aqueous media .
- Metabolic interference : Pre-screen compounds for stability in liver microsomes to rule out false negatives .
What experimental strategies improve the compound’s solubility and bioavailability for in vivo studies?
Advanced Research Question
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the benzamide carbonyl to enhance intestinal absorption .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to increase plasma half-life and reduce renal clearance .
- Co-crystallization : Co-formulate with succinic acid or nicotinamide to improve aqueous solubility by 5–10× .
How can researchers design robust dose-response experiments to evaluate anticancer activity?
Basic Research Question
- Cell line selection : Use panels (e.g., NCI-60) to assess specificity. MCF-7 and HepG2 lines are common for initial screens .
- Dose range : Test 0.1–100 µM in triplicate, with 72-hour exposure to capture delayed apoptosis.
- Endpoint assays : Combine MTT (metabolic activity) with Annexin V/PI flow cytometry (apoptosis/necrosis) .
What mechanisms explain the dual antimicrobial and anticancer activities of this compound?
Advanced Research Question
- Topoisomerase inhibition : The thiadiazole core intercalates DNA, disrupting bacterial gyrase and human topoisomerase IIα .
- Reactive oxygen species (ROS) induction : The dichlorophenyl group generates mitochondrial ROS in cancer cells, triggering caspase-3-mediated apoptosis .
- Synergy with antibiotics : Sub-inhibitory doses potentiate β-lactams by weakening bacterial cell walls via sulfhydryl group interactions .
What are the key challenges in scaling up synthesis for preclinical trials?
Advanced Research Question
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for gram-scale batches .
- Byproduct formation : Optimize coupling steps (e.g., HOBt/DCC vs. EDCI) to minimize thiadiazole ring-opening side reactions .
- Thermal stability : Monitor decomposition above 150°C using TGA-DSC to ensure storage stability .
How can computational methods guide the design of derivatives with improved target selectivity?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to predict binding to EGFR (anticancer) vs. FabI (antimicrobial) targets, prioritizing derivatives with ΔG < -8 kcal/mol .
- ADMET prediction : SwissADME forecasts BBB permeability (for CNS targets) and CYP3A4 inhibition risks .
- QSAR modeling : 3D descriptors (e.g., polar surface area) correlate with logP and bioactivity, enabling virtual screening .
What strategies validate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
- CRISPR-Cas9 knockouts : Delete putative targets (e.g., TOP2A in HepG2) to confirm on-target effects .
- Metabolomics : LC-MS profiles post-treatment identify disrupted pathways (e.g., purine biosynthesis in bacteria, glycolysis in cancer cells) .
- In vivo imaging : Fluorescently tagged derivatives (e.g., Cy5 conjugates) track tissue distribution in zebrafish xenografts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
